N-(3-hydroxy-3-(thiophen-3-yl)propyl)-7-methoxybenzofuran-2-carboxamide N-(3-hydroxy-3-(thiophen-3-yl)propyl)-7-methoxybenzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034517-02-5
VCID: VC5031881
InChI: InChI=1S/C17H17NO4S/c1-21-14-4-2-3-11-9-15(22-16(11)14)17(20)18-7-5-13(19)12-6-8-23-10-12/h2-4,6,8-10,13,19H,5,7H2,1H3,(H,18,20)
SMILES: COC1=CC=CC2=C1OC(=C2)C(=O)NCCC(C3=CSC=C3)O
Molecular Formula: C17H17NO4S
Molecular Weight: 331.39

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-7-methoxybenzofuran-2-carboxamide

CAS No.: 2034517-02-5

Cat. No.: VC5031881

Molecular Formula: C17H17NO4S

Molecular Weight: 331.39

* For research use only. Not for human or veterinary use.

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-7-methoxybenzofuran-2-carboxamide - 2034517-02-5

Specification

CAS No. 2034517-02-5
Molecular Formula C17H17NO4S
Molecular Weight 331.39
IUPAC Name N-(3-hydroxy-3-thiophen-3-ylpropyl)-7-methoxy-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C17H17NO4S/c1-21-14-4-2-3-11-9-15(22-16(11)14)17(20)18-7-5-13(19)12-6-8-23-10-12/h2-4,6,8-10,13,19H,5,7H2,1H3,(H,18,20)
Standard InChI Key MPAMPXKTOGJLKR-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1OC(=C2)C(=O)NCCC(C3=CSC=C3)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound features a benzofuran core substituted with a methoxy group at position 7 and a carboxamide group at position 2. The amide side chain includes a 3-hydroxy-3-(thiophen-3-yl)propyl moiety, introducing stereochemical complexity and hydrogen-bonding capacity. Key structural attributes include:

  • Benzofuran scaffold: Known for enhancing metabolic stability and membrane permeability in drug design .

  • Thiophene ring: Imparts electron-rich characteristics, potentially influencing π-π interactions with biological targets .

  • Hydroxypropyl linker: Facilitates solubility and target engagement through hydrophilic interactions .

Physicochemical Data

PropertyValue
Molecular FormulaC₁₇H₁₇NO₄S
Molecular Weight331.39 g/mol
IUPAC NameN-(3-hydroxy-3-thiophen-3-ylpropyl)-7-methoxy-1-benzofuran-2-carboxamide
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)NCCC(C3=CSC=C3)O
SolubilityNot publicly available

The compound’s LogP (calculated) is estimated at 2.1, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Characterization

Synthetic Route

The synthesis involves a multi-step sequence:

  • Benzofuran core formation: Condensation of 7-methoxy-2-nitrobenzaldehyde with ethyl acetoacetate under acidic conditions.

  • Carboxamide introduction: Coupling of the benzofuran-2-carboxylic acid intermediate with 3-amino-1-(thiophen-3-yl)propan-1-ol using HATU/DIEA.

  • Purification: Chromatographic isolation yields the final product with >95% purity.

Analytical Characterization

  • NMR: ¹H NMR (400 MHz, DMSO-d₆) δ: 7.85 (s, 1H, benzofuran-H), 7.45–7.10 (m, 3H, thiophene-H), 4.90 (t, 1H, -OH), 3.85 (s, 3H, -OCH₃).

  • HPLC: Retention time = 12.3 min (C18 column, acetonitrile/water gradient).

Biological Activity and Mechanisms

Anti-Inflammatory Effects

The compound reduces TNF-α and IL-6 production in lipopolysaccharide-stimulated macrophages by 40–60% at 10 μM. This aligns with its predicted inhibition of COX-2 (Ki = 0.3 μM) in silico models.

Research Advancements and Comparative Analysis

Molecular Docking Studies

Docking simulations (PDB: 3RHX) highlight key interactions:

  • Hydrogen bonds between the carboxamide carbonyl and FGFR1’s Ala564.

  • π-stacking of the thiophene ring with Phe489.

Structure-Activity Relationships (SAR)

ModificationEffect on D3R Binding (Ki, nM)Source
Replacement of amide with methyleneamineD3R Ki ↑ 5-fold
N-n-Propyl substitutionNo affinity restoration
Thiophene → PhenylLoss of activity

These findings underscore the necessity of the carboxamide and thiophene groups for target engagement .

Therapeutic Applications and Future Directions

Oncology

Preclinical data support further exploration in FGFR1-driven cancers, particularly where resistance to first-line inhibitors (e.g., pazopanib ) is prevalent.

Neuroinflammation

The compound’s dual kinase/COX-2 inhibition profile warrants evaluation in neurodegenerative models .

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